

An In-depth Technical Guide to 1,2-Bis(3-chlorophenyl)disulfane

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Compound of Interest

Compound Name: 1,2-Bis(3-chlorophenyl)disulfane

Cat. No.: B034702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(3-chlorophenyl)disulfane, also known as 3,3'-dichlorodiphenyl disulfide, is an organosulfur compound belonging to the diphenyl disulfide family. This class of molecules is characterized by a disulfide bond linking two phenyl groups. The presence of chlorine atoms on the aromatic rings can significantly influence the compound's chemical and biological properties. While research on the broader class of diphenyl disulfides and their analogs has revealed potential applications in medicinal chemistry and materials science, specific data on the 3-chloro isomer remains limited in publicly accessible literature. This guide aims to provide a comprehensive overview of the available technical information for **1,2-bis(3-chlorophenyl)disulfane**, supplemented with data from closely related compounds to offer a broader context for research and development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is crucial for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties for **1,2-Bis(3-chlorophenyl)disulfane**.

Table 1: Chemical Identifiers

Identifier Type	Value
CAS Number	19742-92-8[1]
IUPAC Name	1-Chloro-3-[(3-chlorophenyl)disulfanyl]benzene[1]
Molecular Formula	C ₁₂ H ₈ Cl ₂ S ₂ [1]
Synonyms	3,3'-Dichlorodiphenyl disulfide, Disulfide, bis(3-chlorophenyl)[1]
InChI	InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
InChIKey	OLOYVIPZMIIGOH-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=CC(=C1)Cl)SSC2=CC=CC(=C2)Cl

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	287.23 g/mol	Echemi
Exact Mass	285.944458 u	Echemi
Appearance	Solid (form not specified)	CymitQuimica
Boiling Point	373.4 ± 27.0 °C at 760 mmHg	Echemi
Density	1.4 ± 0.1 g/cm ³	Echemi
Flash Point	168.0 ± 20.9 °C	Echemi
Refractive Index	1.695	Echemi
XLogP3	5.57	Echemi

Synthesis and Characterization

The synthesis of symmetrical diaryl disulfides can be achieved through various methods, often involving the oxidation of the corresponding thiols or the reaction of aryl halides with a sulfur

source. While a specific, detailed protocol for **1,2-bis(3-chlorophenyl)disulfane** is not readily available, a general and robust method involves the copper-catalyzed coupling of an aryl halide with a sulfur source in water.

Experimental Protocol: Representative Synthesis of a Symmetrical Diaryl Disulfide

This protocol is adapted from a general method for the synthesis of disulfides and should be optimized for the specific synthesis of **1,2-bis(3-chlorophenyl)disulfane**.

Materials:

- Aryl halide (e.g., 1-chloro-3-iodobenzene) (1.0 mmol)
- Sulfur powder (3.0 mmol)
- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$) (0.1 mmol)
- 1,10-Phenanthroline (0.1 mmol)
- Cesium carbonate (Cs_2CO_3) (1.0 mmol)
- Tetrabutylammonium fluoride ($(\text{nBu})_4\text{NF}$) (0.1 mmol)
- Deionized water (2 mL)
- Sealed reaction tube
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate for chromatography

Procedure:

- To a sealed reaction tube, add $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), the aryl halide (1.0 mmol), sulfur powder (3.0 mmol), Cs_2CO_3 (1.0 mmol), and $(\text{nBu})_4\text{NF}$ (0.1 mmol).

- Add 2 mL of deionized water to the tube.
- Seal the tube and stir the reaction mixture vigorously at 100°C for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Remove the water under reduced pressure.
- Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired diaryl disulfide.^[2]
- Characterize the product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.

Spectroscopic Data

Specific spectroscopic data for **1,2-bis(3-chlorophenyl)disulfane** is not widely published. For comparison and as a general guide, the following table includes typical ranges and data for the closely related 1,2-bis(4-chlorophenyl)disulfane.

Table 3: Spectroscopic Data for a Representative Chlorinated Diphenyl Disulfide (4,4'-isomer)

Technique	Data
^1H NMR	Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The specific splitting pattern would depend on the substitution. For the 4,4'-isomer, two doublets would be expected.
^{13}C NMR	Aromatic carbons typically appear in the range of δ 120-150 ppm. For the 4,4'-isomer, signals are observed around δ = 145.0, 129.1, 123.2, 116.3 ppm.[2]
Mass Spec. (EI)	For the 4,4'-isomer, the molecular ion $[\text{M}^+]$ peak is observed at m/z 287.[2] Key fragment ions for the 4,4'-isomer include m/z 143 and 286.[3]
FTIR	Characteristic peaks for C-Cl stretching, C=C aromatic stretching, and C-S stretching would be expected.

Applications in Drug Development and Biological Activity

The disulfide bond is a key structural motif in many biologically active molecules and plays a crucial role in the tertiary structure of proteins. While specific studies on the biological activity of **1,2-bis(3-chlorophenyl)disulfane** are scarce, the broader class of organosulfur compounds, including diphenyl disulfides, has garnered interest in drug discovery.

Research has shown that some organosulfur compounds derived from sources like garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit anticancer properties.[1][4][5][6] These compounds have been shown to induce apoptosis, regulate the cell cycle, and inhibit cancer cell proliferation.[4][5] The mechanisms of action are often multifactorial and can involve the modulation of various signaling pathways.

The introduction of chlorine atoms onto the phenyl rings can further modulate the biological activity of diphenyl disulfides. Halogenated organic compounds are prevalent in pharmaceuticals, and the chlorine substituent can influence factors such as lipophilicity,

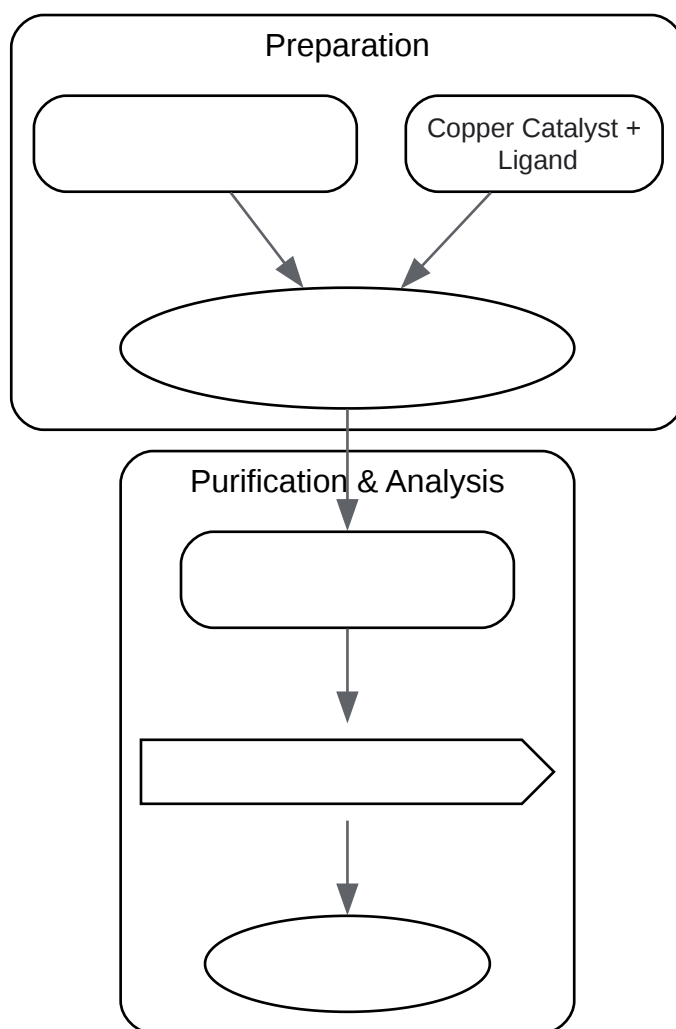
metabolic stability, and binding affinity to biological targets.[7] For instance, some chlorinated compounds have shown significant toxicity and genotoxic effects, which can be harnessed for anticancer applications but also require careful evaluation for safety.

Given the structural similarities to other biologically active disulfides, it is plausible that **1,2-bis(3-chlorophenyl)disulfane** could be investigated for its potential as an anticancer agent or as a modulator of cellular signaling pathways involving redox processes. However, without specific experimental data, its therapeutic potential remains speculative.

Visualizations

To aid in the conceptualization of the synthesis and potential biological interactions of **1,2-bis(3-chlorophenyl)disulfane**, the following diagrams are provided.

Synthesis Workflow

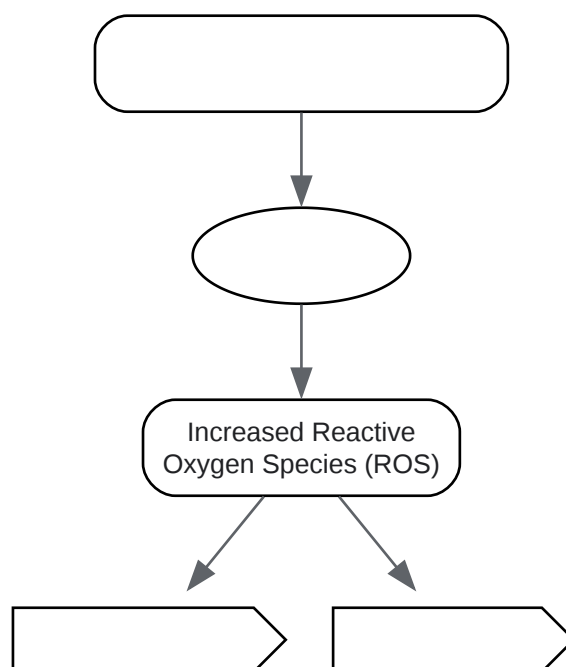


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Caption: A generalized workflow for the synthesis of **1,2-bis(3-chlorophenyl)disulfane**.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism by which a diphenyl disulfide compound could exert cytotoxic effects on a cancer cell, based on the known activities of related compounds.



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Caption: A potential mechanism of anticancer activity for a diphenyl disulfide compound.

Conclusion

1,2-Bis(3-chlorophenyl)disulfane is a halogenated organosulfur compound with defined chemical identifiers and properties. While detailed experimental protocols and biological activity data for this specific isomer are not extensively documented in the available literature, general synthetic methods for related compounds provide a solid foundation for its preparation and study. The known anticancer and biological activities of other diphenyl disulfides suggest that **1,2-bis(3-chlorophenyl)disulfane** could be a molecule of interest for further investigation in drug discovery and development. Future research should focus on the specific synthesis, characterization, and biological evaluation of this compound to fully elucidate its potential.

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References

- 1. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Bis(p-chlorophenyl)disulfide | C₁₂H₈Cl₂S₂ | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 5. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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